2-Methylbuta-1,3-diene;styrene
Overview
Description
2-Methylbuta-1,3-diene: and styrene are two significant organic compounds widely used in various industrial and scientific applications. 2-Methylbuta-1,3-diene, also known as isoprene, is a volatile liquid hydrocarbon with the formula CH₂=C(CH₃)−CH=CH₂. It is a key building block in the production of synthetic rubber and other polymers. Styrene, with the chemical formula C₆H₅CH=CH₂, is a colorless, oily liquid that is a precursor to polystyrene and several copolymers. Both compounds play crucial roles in the manufacturing of plastics, resins, and synthetic rubbers.
Preparation Methods
2-Methylbuta-1,3-diene
2-Methylbuta-1,3-diene can be synthesized through several methods:
Cracking of Naphtha: This process involves breaking down larger hydrocarbons present in the naphtha portion of refined petroleum using heat or catalysts.
Dehydrogenation of Isopentene: This method involves the removal of hydrogen from isopentene to produce 2-methylbuta-1,3-diene.
Pyrolysis of Methylpentene: High heat is used to decompose methylpentene, resulting in the formation of 2-methylbuta-1,3-diene.
Dehydration of Methylbutenol: This process involves removing water from methylbutenol to obtain 2-methylbuta-1,3-diene.
Styrene
Styrene is primarily produced through the following methods:
Dehydrogenation of Ethylbenzene: Ethylbenzene is dehydrogenated in the presence of steam and a catalyst to produce styrene.
Catalytic Dehydration of Ethylbenzene: This method involves the use of catalysts such as aluminum chloride to convert ethylbenzene directly into styrene.
Chemical Reactions Analysis
2-Methylbuta-1,3-diene
2-Methylbuta-1,3-diene undergoes various chemical reactions:
Oxidation: It can be oxidized to form aldehydes and ketones.
Polymerization: It can polymerize to form polyisoprene, which is the main component of natural rubber.
Addition Reactions: It can undergo addition reactions with halogens and hydrogen halides to form halogenated compounds.
Styrene
Styrene is known for its reactivity in the following types of reactions:
Scientific Research Applications
2-Methylbuta-1,3-diene
2-Methylbuta-1,3-diene is extensively used in:
Polymer Chemistry: It is a monomer in the production of synthetic rubber and other polymers.
Biological Studies: It is studied for its role in the biosynthesis of terpenes and other natural products.
Environmental Science: Research focuses on its role as a volatile organic compound and its impact on air quality.
Styrene
Styrene has a wide range of applications in:
Material Science: It is used in the production of polystyrene and various copolymers for packaging, insulation, and consumer products.
Chemical Engineering: It is a precursor in the synthesis of resins, plastics, and synthetic rubbers.
Biomedical Research: Styrene derivatives are used in the development of medical devices and drug delivery systems.
Mechanism of Action
2-Methylbuta-1,3-diene
The mechanism of action of 2-methylbuta-1,3-diene involves its polymerization to form polyisoprene. This process is catalyzed by enzymes such as isoprene synthase, which converts dimethylallyl pyrophosphate to isoprene . The polymerization involves the formation of long chains of isoprene units, resulting in the production of synthetic rubber.
Styrene
Styrene exerts its effects through polymerization and oxidation reactions. The polymerization of styrene involves the opening of the double bond and linking of styrene molecules to form polystyrene . In oxidation reactions, styrene is converted to styrene oxide, which is used in the synthesis of various chemicals .
Comparison with Similar Compounds
2-Methylbuta-1,3-diene
Similar compounds include:
Butadiene: Another diene used in the production of synthetic rubber.
Isopentene: A precursor in the synthesis of 2-methylbuta-1,3-diene.
Styrene
Ethylbenzene: A precursor in the production of styrene.
Vinyl Toluene: A derivative of styrene used in the production of resins and polymers.
Both 2-methylbuta-1,3-diene and styrene are unique in their ability to undergo polymerization to form important industrial polymers. Their reactivity and versatility make them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-methylbuta-1,3-diene;styrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGIWVXWXZRRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C.C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68648-89-5, 705964-80-3, 694523-05-2, 25038-32-8, 68441-36-1, 700836-36-8, 105729-79-1, 719274-91-6, 106402-53-3 | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68648-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, tetrablock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705964-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene diblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694523-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, epoxidized | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68441-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene triblock copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700836-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Isoprene-styrene block copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105729-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, pentablock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719274-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106402-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White odorless pellets; | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
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Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
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CAS No. |
25038-32-8, 68648-89-5 | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.592 | |
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Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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